molecular formula C8H17NO3 B14563602 4,5-Dihydroxy-2-propan-2-ylpentanamide CAS No. 61837-27-2

4,5-Dihydroxy-2-propan-2-ylpentanamide

Cat. No.: B14563602
CAS No.: 61837-27-2
M. Wt: 175.23 g/mol
InChI Key: LKMZIYPRPFJDMD-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-propan-2-ylpentanamide is a polyhydroxylated pentanamide derivative characterized by hydroxyl groups at the 4 and 5 positions of the pentanamide backbone and an isopropyl group at position 2. The molecular formula is tentatively inferred as C₉H₁₉NO₃, with a molecular weight of 189.25 g/mol (calculated).

Properties

CAS No.

61837-27-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

4,5-dihydroxy-2-propan-2-ylpentanamide

InChI

InChI=1S/C8H17NO3/c1-5(2)7(8(9)12)3-6(11)4-10/h5-7,10-11H,3-4H2,1-2H3,(H2,9,12)

InChI Key

LKMZIYPRPFJDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(CO)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-2-propan-2-ylpentanamide typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor followed by amide formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4,5-Dihydroxy-2-propan-2-ylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-propan-2-ylpentanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The dihydroxy groups in the target compound likely confer higher water solubility than the sulfamoyl-aryl derivatives in , which are more lipophilic due to aromatic and heterocyclic substituents .
  • Charge State: The dihydrochloride salt of (2S)-2,5-diaminopentanamide enhances its polarity and solubility in aqueous media compared to the neutral target compound .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility (Inference)
This compound Not reported Not reported High (polar groups)
(2S)-2,5-Diaminopentanamide dihydrochloride Not reported Not reported High (ionic form)
Sulfamoyl-aryl pentanamide derivative () 83 76 Low (lipophilic substituents)

Key Observations :

  • The sulfamoyl-aryl analog in has a higher melting point (83°C) due to rigid aromatic and heterocyclic groups promoting crystalline packing, whereas the target compound’s isopropyl and hydroxyl groups may reduce crystallinity .

Key Observations :

  • Both the target compound and (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicological profiles, underscoring the need for further safety studies .

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